molecular formula C18H15N5O4S B2516504 Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate CAS No. 1286698-90-5

Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2516504
CAS No.: 1286698-90-5
M. Wt: 397.41
InChI Key: NMAKCZIFESDCPY-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a pyrimidine derivative. The final step involves the esterification of the benzoic acid derivative to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. These methods would utilize automated systems to control reaction parameters and ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrimidine derivatives, such as:

  • 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamide
  • Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate analogs with different substituents

Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[[2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c1-27-17(26)11-3-5-12(6-4-11)21-14(24)9-13-10-28-18(22-13)23-16(25)15-19-7-2-8-20-15/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAKCZIFESDCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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